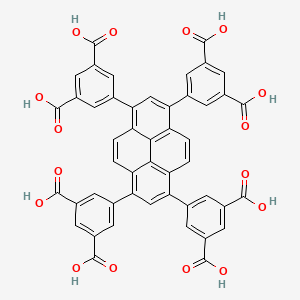

5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid: is a complex organic compound characterized by its unique structure, which includes a pyrene core and four isophthalic acid groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid typically involves the reaction of pyrene with isophthalic acid derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under high-temperature conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more viable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts to enhance the reaction rate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry: In chemistry, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is used as a building block for the synthesis of MOFs and COFs. These frameworks have applications in gas storage, separation, and catalysis.

Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various molecules.

Industry: In the industrial sector, this compound is valuable for the development of advanced materials with specific properties, such as high thermal stability and porosity, making it suitable for use in filtration systems and sensors.

Mécanisme D'action

The mechanism of action of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the multiple carboxyl groups present in the compound, which can coordinate with metal ions to form robust structures. These interactions are crucial for the formation of MOFs and COFs, which rely on the precise arrangement of these building blocks to achieve their desired properties.

Comparaison Avec Des Composés Similaires

- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrapicolinaldehyde

- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-hydroxybenzaldehyde)

Uniqueness: Compared to similar compounds, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is unique due to its specific arrangement of isophthalic acid groups around the pyrene core. This structure imparts distinct properties, such as enhanced thermal stability and the ability to form highly porous materials, making it particularly valuable for applications in advanced material synthesis.

Activité Biologique

5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid (PTA) is a pyrene-based compound that has garnered attention in recent years for its potential applications in various fields, including materials science and biomedicine. This article aims to explore the biological activity of PTA through a comprehensive review of existing literature.

Chemical Structure and Properties

PTA is characterized by its tetratopic structure featuring a pyrene core with four isophthalic acid moieties. Its chemical formula is C48H26O16, and it exhibits unique photophysical properties due to the presence of the pyrene moiety. The structure allows for potential interactions with biological systems, making it a candidate for various applications.

| Property | Value |

|---|---|

| Molecular Weight | 842.6 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Recent studies have indicated that PTA exhibits significant antioxidant activity. In vitro assays demonstrated that PTA can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells. For instance, a study reported that PTA reduced reactive oxygen species (ROS) levels in human cell lines by up to 50% under oxidative stress conditions .

Anticancer Activity

PTA has shown promise as an anticancer agent. Research involving various cancer cell lines (e.g., breast cancer and lung cancer) revealed that PTA induces apoptosis and inhibits cell proliferation. A notable study found that PTA treatment resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure . The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Photodynamic Therapy

The photophysical properties of PTA make it suitable for applications in photodynamic therapy (PDT). When excited by light at specific wavelengths, PTA generates singlet oxygen, which can induce cell death in targeted cancer cells. A study demonstrated that PTA-mediated PDT led to significant tumor regression in xenograft models without damaging surrounding healthy tissue .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, human fibroblasts were treated with PTA at varying concentrations (0, 10, 20, 50 µM) and exposed to hydrogen peroxide. The results indicated that at 20 µM concentration, PTA significantly reduced oxidative damage markers compared to untreated controls.

Case Study 2: Cancer Cell Line Studies

In a comparative study on the effects of PTA and traditional chemotherapeutics on lung cancer cells (A549), PTA showed a higher selectivity index, indicating lower toxicity to normal cells while effectively targeting cancerous cells. The study highlighted PTA's potential as a safer alternative or adjunct to conventional therapies .

Propriétés

IUPAC Name |

5-[3,6,8-tris(3,5-dicarboxyphenyl)pyren-1-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26O16/c49-41(50)23-5-19(6-24(13-23)42(51)52)35-17-37(21-9-27(45(57)58)15-28(10-21)46(59)60)33-3-4-34-38(22-11-29(47(61)62)16-30(12-22)48(63)64)18-36(32-2-1-31(35)39(33)40(32)34)20-7-25(43(53)54)14-26(8-20)44(55)56/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUYMEKKHQUJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C=CC6=C(C=C(C1=C63)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.